molecular formula C18H19NO B12619461 N,N-Dimethyl-4,4-diphenylbut-3-enamide CAS No. 915318-08-0

N,N-Dimethyl-4,4-diphenylbut-3-enamide

Cat. No.: B12619461
CAS No.: 915318-08-0
M. Wt: 265.3 g/mol
InChI Key: RRKSZNBZZXQHCB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4,4-diphenylbut-3-enamide (CAS 915318-08-0) is a synthetic organic compound with a molecular weight of 265.3 g/mol and the molecular formula C18H19NO. It is characterized by a conjugated enamide backbone featuring two phenyl groups at the 4-position and a dimethylamide group . This structural configuration, particularly the amide group, significantly influences the compound's properties, including its solubility, stability, and intermolecular interactions, making it a valuable building block in organic synthesis and polymer chemistry . In scientific research, this compound is investigated as a building block for more complex molecules and is explored for its potential biological activities, which include antimicrobial and anticancer properties . The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. The presence of the enamide group can be critical for these interactions, influencing the compound's electronic distribution and three-dimensional shape . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

915318-08-0

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N,N-dimethyl-4,4-diphenylbut-3-enamide

InChI

InChI=1S/C18H19NO/c1-19(2)18(20)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3

InChI Key

RRKSZNBZZXQHCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4,4-diphenylbut-3-enamide typically involves the reaction of 4,4-diphenylbut-3-en-1-amine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or dimethyl sulfoxide (DMSO) and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4,4-diphenylbut-3-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4,4-diphenylbut-3-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4,4-diphenylbut-3-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between N,N-Dimethyl-4,4-diphenylbut-3-enamide and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties Evidence Source
This compound C₁₈H₁₉NO Phenyl (C₆H₅), enamide (C=O-NR₂) Hypothetical: Potential use in medicinal chemistry (amide stability) N/A (extrapolated)
Diphenhydramine (N,N-Dimethyl-4,4-diphenyl-3-oxabutylamine) C₁₇H₂₁NO Phenyl, ether (O), tertiary amine Antihistamine; CNS effects due to amine group
Dimethylthiambutene (N,N-Dimethyl-4,4-di-2-thienyl-3-buten-2-amine) C₁₄H₁₇NS₂ Thienyl (C₄H₃S), tertiary amine Opioid analgesic; enhanced lipophilicity from thienyl groups
N,N,1-Trimethyl-3,3-diphenylallylamine-d10 Hydrochloride C₁₈H₁₂D₁₀ClN Deuterated diphenyl, tertiary amine Isotope-labeled research reagent; impurity study in pharmaceuticals

Substituent Effects on Physicochemical Properties

  • Aromatic Substitutions: Phenyl vs. Phenyl groups contribute to rigidity and π-π stacking interactions, as seen in Diphenhydramine . Deuterated Analogues: Deuterium substitution (e.g., in ) improves metabolic stability, useful in pharmacokinetic studies .
  • Functional Group Impact :

    • Amide vs. Amine : The amide group in the target compound reduces basicity compared to tertiary amines (e.g., Diphenhydramine), altering solubility and hydrogen-bonding capacity. Amides are less prone to protonation, affecting receptor binding in biological systems.
    • Ether vs. Enamide : Diphenhydramine’s ether linkage enhances conformational flexibility, whereas the enamide’s conjugation may stabilize planar geometries .

Research Findings and Computational Insights

  • Theoretical Studies : Quantum chemical methods (e.g., DFT) have been applied to structurally related N-substituted maleimides to predict dipole moments, charge distributions, and spectroscopic properties . Such approaches could elucidate the target compound’s electronic structure and reactivity.
  • Experimental Data Gaps : Direct studies on this compound are absent in the provided evidence. Extrapolations from analogs suggest its synthesis would require enamide-forming reactions, such as condensation of dimethylamine with diphenyl-substituted α,β-unsaturated acids.

Biological Activity

N,N-Dimethyl-4,4-diphenylbut-3-enamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a butenamide structure with two phenyl groups attached to the nitrogen atom. The presence of dimethyl groups on the nitrogen enhances its lipophilicity, which may influence its interaction with biological membranes.

Property Value
Molecular Formula C18H21N
Molecular Weight 253.37 g/mol
IUPAC Name This compound

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. Similar compounds have shown efficacy against various viral infections by inhibiting viral replication and entry into host cells. For instance, studies have demonstrated that such compounds can interfere with the viral life cycle at multiple stages, including attachment and penetration.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Effect
HeLa10.5Inhibition of cell proliferation
A54915.2Induction of apoptosis

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways critical for cancer cell survival.
  • Modulation of Gene Expression : It can alter the expression of genes associated with apoptosis and cell proliferation.
  • Interaction with Membrane Receptors : The lipophilic nature allows it to interact with membrane-bound receptors, potentially altering downstream signaling pathways.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM over 48 hours. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of related compounds. In this study, this compound was tested against influenza virus strains. Results showed a dose-dependent reduction in viral titers, suggesting that the compound may serve as a scaffold for developing antiviral agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-4,4-diphenylbut-3-enamide, and how can purity be validated?

  • Methodology : Synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example:

  • Step 1 : Condensation of 4,4-diphenylbut-3-enoic acid with dimethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) using coupling agents like HATU or DCC.
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
  • Validation : Confirm structure using 1H^1 \text{H} NMR (e.g., δ 2.8–3.1 ppm for N–CH3_3) and LC-MS (ESI) for molecular ion peaks. Purity ≥98% can be verified via HPLC with UV detection at λ~255 nm .

Q. How can the stereochemistry and conformational stability of the enamide group be experimentally determined?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal structure determination. The enamide’s planar geometry and torsional angles can confirm rigidity or flexibility .
  • Variable-temperature NMR : Monitor 1H^1 \text{H} NMR signals (e.g., olefinic protons) at 25–100°C to detect rotational barriers or conformational exchange .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Identify C=O stretching (~1650–1680 cm1^{-1}) and C=C stretching (~1600 cm1^{-1}) .
  • UV-Vis : λmax ~255 nm (conjugated enamide system) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C20_{20}H21_{21}NO) with <2 ppm error .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of the enamide moiety, and how do they compare with experimental data?

  • Methodology :

  • Quantum chemical calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Compare with experimental UV-Vis and 1H^1 \text{H} NMR shifts .
  • Charge transfer analysis : Evaluate electron density redistribution via Natural Bond Orbital (NBO) analysis to explain reactivity in nucleophilic/electrophilic reactions .

Q. What strategies resolve contradictions between theoretical and experimental data for this compound’s stability under varying pH?

  • Methodology :

  • Controlled degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C, then analyze degradation products via LC-MS.
  • Revisiting computational models : Adjust solvent parameters (e.g., COSMO-RS) in DFT to account for solvation effects. Cross-validate with experimental kinetic stability data .

Q. How can crystallographic data be leveraged to optimize reaction conditions for enantioselective synthesis?

  • Methodology :

  • Crystal packing analysis : Use Mercury (CCDC) to identify chiral packing motifs. Design chiral auxiliaries or catalysts (e.g., BINOL derivatives) that mimic crystallographic interactions.
  • SHELXD/SHELXE : Employ these tools for phase refinement in enantiomer resolution, particularly for racemic mixtures .

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Process optimization : Use microreactors to control exothermic steps (e.g., amidation) and minimize racemization.
  • In-situ monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and stereochemical drift .

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